molecular formula C8H12F3NO5 B13585485 3-(Azetidin-3-yloxy)propanoicacid,trifluoroaceticacid

3-(Azetidin-3-yloxy)propanoicacid,trifluoroaceticacid

Katalognummer: B13585485
Molekulargewicht: 259.18 g/mol
InChI-Schlüssel: JSBYSJOZRLRNOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO5 and a molecular weight of 259.1798 g/mol . This compound is characterized by the presence of an azetidine ring, a propanoic acid moiety, and a trifluoroacetic acid group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine with propanoic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoroacetic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid can be compared with other similar compounds such as 2-(Azetidin-3-yl)propanoic acid, trifluoroacetic acid. While both compounds contain azetidine and propanoic acid moieties, their structural differences lead to variations in their chemical properties and reactivity. The presence of the trifluoroacetic acid group in 3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid imparts unique characteristics, making it distinct from other similar compounds.

Conclusion

3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is a versatile compound with significant applications in scientific research. Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and development.

Eigenschaften

Molekularformel

C8H12F3NO5

Molekulargewicht

259.18 g/mol

IUPAC-Name

3-(azetidin-3-yloxy)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO3.C2HF3O2/c8-6(9)1-2-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);(H,6,7)

InChI-Schlüssel

JSBYSJOZRLRNOG-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OCCC(=O)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.